Cas no 2319808-94-9 (N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}-1-methyl-1H-pyrazole-4-sulfonamide)

N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}-1-methyl-1H-pyrazole-4-sulfonamide structure
2319808-94-9 structure
商品名:N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}-1-methyl-1H-pyrazole-4-sulfonamide
CAS番号:2319808-94-9
MF:C12H21N3O4S2
メガワット:335.442840337753
CID:6466950
PubChem ID:131702351

N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}-1-methyl-1H-pyrazole-4-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}-1-methyl-1H-pyrazole-4-sulfonamide
    • 2319808-94-9
    • N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide
    • N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-1-methylpyrazole-4-sulfonamide
    • N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
    • AKOS040704912
    • F6571-3034
    • インチ: 1S/C12H21N3O4S2/c1-15-9-11(8-13-15)21(17,18)14-10-12(19-5-4-16)2-6-20-7-3-12/h8-9,14,16H,2-7,10H2,1H3
    • InChIKey: MYURJFYVOLXFPV-UHFFFAOYSA-N
    • ほほえんだ: S1CCC(CNS(C2C=NN(C)C=2)(=O)=O)(CC1)OCCO

計算された属性

  • せいみつぶんしりょう: 335.09734851g/mol
  • どういたいしつりょう: 335.09734851g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 421
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 127Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.6

N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}-1-methyl-1H-pyrazole-4-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6571-3034-3mg
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide
2319808-94-9
3mg
$94.5 2023-09-08
Life Chemicals
F6571-3034-5mg
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide
2319808-94-9
5mg
$103.5 2023-09-08
Life Chemicals
F6571-3034-5μmol
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide
2319808-94-9
5μmol
$94.5 2023-09-08
Life Chemicals
F6571-3034-50mg
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide
2319808-94-9
50mg
$240.0 2023-09-08
Life Chemicals
F6571-3034-4mg
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide
2319808-94-9
4mg
$99.0 2023-09-08
Life Chemicals
F6571-3034-25mg
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide
2319808-94-9
25mg
$163.5 2023-09-08
Life Chemicals
F6571-3034-75mg
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide
2319808-94-9
75mg
$312.0 2023-09-08
Life Chemicals
F6571-3034-20μmol
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide
2319808-94-9
20μmol
$118.5 2023-09-08
Life Chemicals
F6571-3034-20mg
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide
2319808-94-9
20mg
$148.5 2023-09-08
Life Chemicals
F6571-3034-2μmol
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide
2319808-94-9
2μmol
$85.5 2023-09-08

N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}-1-methyl-1H-pyrazole-4-sulfonamide 関連文献

N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}-1-methyl-1H-pyrazole-4-sulfonamideに関する追加情報

N-{4-(2-Hydroxyethoxy)Thian-4-Ylmethyl}-1-Methyl-1H-Pyrazole-4-Sulfonamide: A Comprehensive Overview

The compound N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}-1-methyl-1H-pyrazole-4-sulfonamide, with the CAS number 2319808-94-9, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonamide group, and a thiane moiety. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and materials science.

Recent studies have highlighted the importance of sulfonamides in medicinal chemistry, particularly due to their ability to act as bioisosteres of carboxylic acids. The sulfonamide group in this compound contributes to its stability and bioavailability, making it a promising candidate for drug development. Additionally, the thiane ring introduces a sulfur atom into the structure, which can enhance the molecule's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.

The synthesis of N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}-1-methyl-1H-pyrazole-4-sulfonamide involves a multi-step process that typically begins with the preparation of the pyrazole ring. This is followed by the introduction of the sulfonamide group and the subsequent coupling with the thiane derivative. The reaction conditions are carefully optimized to ensure high yields and purity, as impurities can significantly affect the biological activity of the final product.

One of the most intriguing aspects of this compound is its potential as an anti-inflammatory agent. Preclinical studies have demonstrated that it exhibits potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation. This suggests that it could be developed into a novel therapeutic for conditions such as arthritis and inflammatory bowel disease.

In addition to its pharmacological properties, this compound has also been studied for its electronic properties. The thiane ring introduces a degree of conjugation into the molecule, which can influence its electronic behavior. This makes it a potential candidate for use in organic electronics, such as in light-emitting diodes (LEDs) or field-effect transistors (FETs). However, further research is needed to fully understand its electronic characteristics and suitability for these applications.

The environmental impact of this compound is another area of interest. As with all synthetic chemicals, it is crucial to assess its potential toxicity and biodegradability. Initial studies suggest that it has low acute toxicity, but long-term effects on aquatic organisms remain to be investigated. Regulatory agencies are increasingly emphasizing the need for green chemistry practices, and this compound's environmental profile will be an important consideration in its commercialization.

From a structural perspective, the molecule's complexity presents both opportunities and challenges. The presence of multiple functional groups allows for a wide range of interactions with biological targets, but it also increases the likelihood of off-target effects. Computational modeling techniques, such as molecular docking and pharmacophore modeling, are being employed to predict and optimize the molecule's binding affinity and selectivity.

In conclusion, N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}-1-methyl-1H-pyrazole-4-sulfonamide represents a fascinating example of how modern organic chemistry can yield molecules with diverse functional groups and potential applications. As research continues to uncover its properties and mechanisms of action, this compound holds promise for advancing both medicinal chemistry and materials science.

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